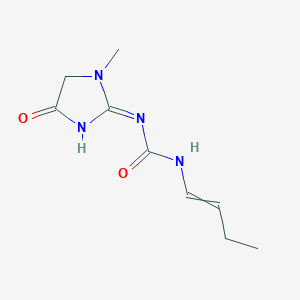
Hexanedioic acid, 2-acetyl-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexanedioic acid, 2-acetyl-, diethyl ester is synthesized through the esterification of adipic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of adipic acid to the diethyl ester .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous reactors where adipic acid and ethanol are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Hexanedioic acid, 2-acetyl-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to adipic acid and ethanol in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst, heat.
Transesterification: Alcohol, acid or base catalyst.
Reduction: Lithium aluminum hydride, ether solvent.
Major Products Formed
Hydrolysis: Adipic acid and ethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Hexanedioic acid, 2-acetyl-, diethyl ester is used in various scientific research applications, including:
Chemistry: As a plasticizer in the synthesis of polymers and as a solvent in organic reactions.
Biology: In the study of enzyme-catalyzed esterification and hydrolysis reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of hexanedioic acid, 2-acetyl-, diethyl ester involves its interaction with various molecular targets and pathways. As a plasticizer, it interacts with polymer chains, increasing their flexibility and reducing brittleness. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts .
Vergleich Mit ähnlichen Verbindungen
Hexanedioic acid, 2-acetyl-, diethyl ester can be compared with other similar compounds such as:
Diethyl malonate: Another diester used in organic synthesis.
Dimethyl adipate: A similar ester with methyl groups instead of ethyl groups.
Dioctyl adipate: A higher molecular weight ester used as a plasticizer.
Uniqueness
This compound is unique due to its balance of properties, making it suitable for a wide range of applications. Its moderate molecular weight and ester functionality provide versatility in chemical reactions and industrial uses .
Eigenschaften
CAS-Nummer |
90124-78-0 |
|---|---|
Molekularformel |
C12H20O5 |
Molekulargewicht |
244.28 g/mol |
IUPAC-Name |
diethyl 2-acetylhexanedioate |
InChI |
InChI=1S/C12H20O5/c1-4-16-11(14)8-6-7-10(9(3)13)12(15)17-5-2/h10H,4-8H2,1-3H3 |
InChI-Schlüssel |
PERUQADVYIVQCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(C(=O)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{3-Methyl-4-[(propan-2-yl)oxy]phenyl}ethan-1-amine](/img/structure/B14375056.png)

![2-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14375064.png)



![3-[2-(Trifluoromethyl)benzamido]phenyl hydrogen sulfate](/img/structure/B14375091.png)
![3-[(Dimethylsulfamoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B14375096.png)
![3-[(4-Methylphenyl)methyl]pentane-2,4-dione](/img/structure/B14375097.png)


![1-[Hydroxy(phenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B14375118.png)
